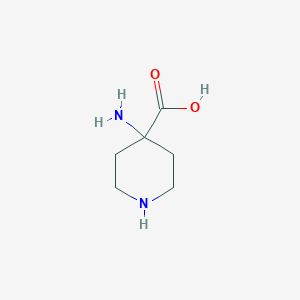

4-Aminopiperidine-4-carboxylic acid

Overview

Description

4-Aminopiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. This compound is notable for its unique structure, which includes a piperidine ring with an amino group and a carboxylic acid group attached to the same carbon atom. This configuration imparts distinct chemical properties, making it a valuable building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reductive cyclization of aldehydes using azides, which leads to the formation of the piperidine ring . Another approach involves the Ugi reaction, which is particularly effective for synthesizing 4,4-disubstituted piperidines .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Multicomponent Reactions (Ugi Reaction)

APi derivatives are synthesized via Ugi four-component reactions (4-CR):

- Reaction components : APi (amine), ketones, isocyanides, and carboxylic acids form bis-amide derivatives .

- Efficiency : This method achieves 70–85% yields for carfentanil and remifentanil precursors, outperforming traditional routes .

Protection/Deprotection Reactions

APi’s amine group is selectively protected for targeted derivatization:

- Boc protection : Reacting APi with di-tert-butyl dicarbonate (Boc₂O) yields 1-Boc-4-aminopiperidine-4-carboxylic acid, a key intermediate in peptidomimetics .

- Fmoc protection : Fmoc-Cl introduces a fluorenylmethyloxycarbonyl group, enabling solid-phase peptide synthesis .

Derivatization for Drug Discovery

APi serves as a scaffold for bioactive molecules:

- CYP450 metabolism : 4-Aminopiperidine drugs undergo oxidation by CYP3A4, forming hydroxylated metabolites .

- Functionalization : The amine group is alkylated or acylated to create analogs like 4-amino-1-carbamoylpiperidine-4-carboxylic acid (CPA), a citrulline mimic .

Key Derivatives:

- CPA : Neutral analog with carbamoyl substitution, studied for insulin/glucagon modulation .

- GPA : Guanidino derivative mimicking arginine’s role in cell signaling .

pH-Dependent Reactivity

APi’s zwitterionic form (pKa ~7–9 for amine, ~2–4 for carboxylic acid) enables pH-sensitive applications:

Scientific Research Applications

Synthetic Applications

4-Aminopiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notable applications include:

- Synthesis of SIRT2 Inhibitors : These inhibitors are important in cancer therapy, targeting the Sirtuin family of proteins involved in cellular regulation .

- Melanin-Concentrating Hormone Receptor Antagonists : These compounds are being explored for their potential in treating obesity and related metabolic disorders .

- Bradykinin hB2 Receptor Antagonists : Targeted for pain management and inflammatory conditions .

- Neurokinin-1 Receptor Ligands : These ligands are studied for their role in pain transmission and anxiety disorders .

Biochemical Studies

Recent studies have highlighted the compound's role in biochemical research:

- Transport Studies : Research demonstrated that this compound analogs interact with renal tubular transport systems for basic amino acids, providing insights into amino acid resorption mechanisms .

- Antimicrobial Peptides : Modifications using this compound have shown enhanced stability against digestive enzymes while maintaining antimicrobial activity, indicating its potential in developing new antimicrobial agents .

- Peptide Folding Studies : The incorporation of this compound into peptide sequences has been shown to influence folding and stability, making it a candidate for designing novel peptides with specific structural properties .

Case Study 1: Synthesis of Carfentanil and Remifentanil

Using the Ugi reaction, researchers synthesized derivatives of this compound to produce potent analgesics like carfentanil and remifentanil. These compounds are critical in anesthesia and pain management due to their high potency and rapid action .

Case Study 2: Modifications for Enhanced Stability

In a study focused on enhancing the stability of antimicrobial peptides, researchers replaced lysine residues with this compound. This modification improved resistance to enzymatic degradation while preserving biological activity, highlighting its utility in peptide design for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-4-carboxylic acid involves its incorporation into peptides and other bioactive molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as microbial membranes, leading to the disruption of cellular processes. This interaction is facilitated by the compound’s cationic properties, which enhance its binding affinity to negatively charged cellular components .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.

4-Aminonipecotic acid: Another similar compound with a slightly different ring structure.

Uniqueness

4-Aminopiperidine-4-carboxylic acid is unique due to its ability to form highly helical peptides that are water-soluble and possess enhanced stability. This makes it particularly valuable in the development of therapeutic agents and other bioactive molecules .

Biological Activity

4-Aminopiperidine-4-carboxylic acid (Api) is a cyclic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of Api, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 40951-39-1

- Structure : Api features a piperidine ring with an amino group and a carboxylic acid group, making it a cyclic α,α-disubstituted amino acid.

1. Neuropharmacological Effects

Api has been investigated for its role as a precursor in the synthesis of various psychoactive compounds. Research indicates that derivatives of Api can act as monoamine neurotransmitter reuptake inhibitors. These compounds have potential therapeutic applications in treating mood disorders and anxiety by modulating neurotransmitter levels in the brain .

2. Synthesis of Bioactive Compounds

Api is utilized as a building block in the synthesis of several bioactive molecules, including:

- SIRT2 Inhibitors : Compounds derived from Api have shown promise in inhibiting SIRT2, an enzyme implicated in neurodegenerative diseases .

- Melanin-Concentrating Hormone Receptor Antagonists : Api derivatives exhibit antagonistic activity against receptors involved in appetite regulation, suggesting potential uses in obesity treatment .

- Bradykinin Receptor Ligands : These compounds may modulate pain and inflammatory responses by targeting bradykinin receptors .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of Api and its derivatives. For instance, modifications to the Api structure have led to the development of peptides with enhanced antimicrobial activity against various pathogens, including Mycoplasma pneumoniae. These findings suggest that Api could be a valuable scaffold for designing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Api Derivatives

A study conducted on the synthesis of novel piperidine derivatives highlighted the potential of Api derivatives as monoamine reuptake inhibitors. The synthesized compounds were evaluated for their pharmacological profiles, demonstrating significant activity comparable to established antidepressants .

Case Study 2: Peptide-Based Vaccines

Research involving peptide-based subunit vaccines utilized Api as a key component. The structural studies indicated that peptides rich in Api exhibited enhanced helical stability, which is crucial for vaccine efficacy against specific pathogens .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopiperidine-4-carboxylic acid (Api), and how do they compare in yield and scalability?

Api is synthesized via multicomponent reactions (MCRs) such as the Ugi four-component condensation. For example, Malaquin et al. reported a one-pot Ugi reaction using piperidone, an amine, an isocyanide, and a carboxylic acid to yield Api derivatives with moderate to high efficiency (45–85% yields) . Solid-phase peptide synthesis (SPPS) with Fmoc-protected Api is preferred for peptide incorporation due to its compatibility with automated synthesizers . Scalability is limited by steric hindrance at the quaternary carbon, requiring optimized reaction conditions (e.g., low temperature, prolonged reaction times) to prevent racemization .

Q. How is the stereochemical purity of Api confirmed in synthetic protocols?

Chiral HPLC and circular dichroism (CD) spectroscopy are standard for assessing enantiomeric excess. X-ray crystallography of Api-containing peptides, such as those reported by Wysong et al., provides definitive structural confirmation . Nuclear Overhauser effect (NOE) NMR experiments are also used to verify conformational rigidity in helical peptides .

Q. What spectroscopic techniques are critical for characterizing Api and its derivatives?

- NMR : H and C NMR resolve the quaternary carbon environment and confirm substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for derivatives like Boc-protected Api (CHNO) .

- FT-IR : Confirms the presence of carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H bend at ~1600 cm^{-1) groups .

Advanced Research Questions

Q. How can Api’s conformational rigidity be exploited to design β-strand mimics for amyloid-β (Aβ) aggregation inhibition?

Api’s constrained cyclic structure disrupts interstrand hydrogen bonding in Aβ fibrils. Fu and Hammer demonstrated that incorporating Api into D-peptides (e.g., H-Arg-Api-Gly-Asp-NH) reduced Aβ aggregation by 60–70% in vitro via competitive binding to hydrophobic regions . Computational docking studies (e.g., AutoDock Vina) are recommended to predict Api-peptide interactions with Aβ residues (e.g., Phe19, Leu34) .

Q. What experimental strategies resolve contradictions in Api’s cytotoxicity data across antimicrobial peptide studies?

Discrepancies arise from variations in peptide length, charge, and cell membrane composition. For example, 14-residue Api-containing peptides showed lower hemolysis (<10%) but retained antimicrobial activity against E. coli (MIC = 8 µg/mL) compared to 18-residue analogs (>30% hemolysis) . Standardize assays using:

- Lipid vesicle models : To mimic bacterial (anionic) vs. mammalian (zwitterionic) membranes.

- Time-kill kinetics : Differentiate bacteriostatic vs. bactericidal effects .

Q. How does Api’s incorporation into peptidomimetics improve proteolytic stability compared to natural amino acids?

Api’s cyclic structure and quaternary carbon hinder protease access. In a study by Dyker et al., Api-containing peptides retained >80% integrity after 24 hours in human serum, whereas linear analogs degraded completely within 4 hours . Stability assays should combine:

- LC-MS/MS : To track degradation products.

- Fluorescent tagging : For real-time monitoring in cellular models .

Q. Methodological Guidelines

Best practices for integrating Api into solid-phase peptide synthesis (SPPS):

- Fmoc protection : Use Fmoc-Api-OH pre-activated with HBTU/HOBt for coupling .

- Coupling efficiency : Monitor via Kaiser test; repeat couplings if ninhydrin-positive.

- Side reactions : Minimize aspartimide formation by avoiding prolonged exposure to piperidine .

Addressing solubility challenges in Api derivative synthesis:

Api’s zwitterionic nature causes poor solubility in organic solvents. Strategies include:

Properties

IUPAC Name |

4-aminopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABBYNLBYZCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363851 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-39-1 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.